2-Ethenyl-4-fluoro-1-iodobenzene

Description

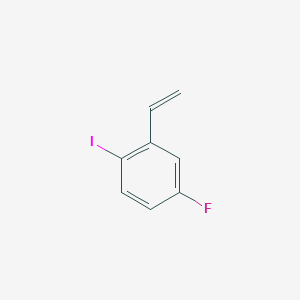

2-Ethenyl-4-fluoro-1-iodobenzene is an aromatic compound featuring a benzene ring substituted with an ethenyl (vinyl) group at position 2, a fluorine atom at position 4, and an iodine atom at position 1. The fluorine atom, being electron-withdrawing, modulates the ring’s electronic properties. Its structural analogs, however, offer insights into comparative properties and reactivity patterns.

Properties

Molecular Formula |

C8H6FI |

|---|---|

Molecular Weight |

248.04 g/mol |

IUPAC Name |

2-ethenyl-4-fluoro-1-iodobenzene |

InChI |

InChI=1S/C8H6FI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |

InChI Key |

PPKYGZAVEQYQGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-4-fluoro-1-iodobenzene typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.

Vinylation: The ethenyl group can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in 2-Ethenyl-4-fluoro-1-iodobenzene can be replaced by other nucleophiles through substitution reactions.

Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethyl-substituted benzene derivatives.

Scientific Research Applications

Chemistry: 2-Ethenyl-4-fluoro-1-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.

Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into the medicinal applications of this compound includes its use in the development of new drugs with specific targeting capabilities due to its unique substituents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-fluoro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive substituents. The iodine atom can act as a leaving group in substitution reactions, while the ethenyl group can undergo addition or oxidation reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include 1-Ethoxy-2-fluoro-4-iodobenzene (CAS 1208075-88-0) and 2-Bromo-1-ethoxy-4-fluoro-3-iodobenzene (CAS 2383558-18-5). The table below summarizes their molecular properties and substituent effects:

*Calculated based on atomic masses (C=12, H=1, F=19, I=127).

†Estimated from molecular formula (Br=80).

Substituent Effects and Reactivity

- In contrast, the ethoxy group in analogs (e.g., 1-Ethoxy-2-fluoro-4-iodobenzene) donates electrons via oxygen lone pairs, creating ortho/para-directing effects . Iodine at position 1 (target) vs. position 4 (1-Ethoxy-2-fluoro-4-iodobenzene) alters steric and electronic profiles. Iodine’s polarizability enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), but positional differences may affect regioselectivity.

Research Findings and Limitations

- Gaps in Data : Direct experimental data on this compound (e.g., spectroscopic or crystallographic studies) are absent in the provided evidence. Structural comparisons rely on inferred substituent effects.

- Theoretical Predictions :

- The target’s ethenyl group may increase susceptibility to electrophilic attack at the meta position relative to fluorine.

- Higher molecular weight in bromo/iodo analogs (e.g., 369.94 g/mol for 2-Bromo-1-ethoxy-4-fluoro-3-iodobenzene) suggests lower volatility compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.